

A Comprehensive Technical Guide to the Chemical Composition of Ferronickel Grades

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Compound of Interest

Compound Name: *Ferronickel*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical composition of various **ferronickel** grades, adhering to internationally recognized standards. The document outlines the elemental specifications for different grades and presents the detailed experimental protocols used for their determination, offering valuable insights for professionals in research, scientific, and drug development fields where material purity and composition are critical.

Chemical Composition of Ferronickel Grades

Ferronickel is a ferroalloy primarily composed of iron and nickel. Its chemical composition is crucial as it dictates the material's properties and its suitability for various applications, including the manufacturing of stainless steels and other alloys. The most widely accepted standard for **ferronickel** specifications is ISO 6501:2020. This standard classifies **ferronickel** based on its nickel content and the concentration of other elements and impurities.

The designation of a **ferronickel** product is a combination of its nickel content and the levels of other main constituent elements and usual impurities.^[1] For instance, a designation like "FE Ni 30 HC MP MS HSi" indicates a **ferronickel** with a specific nickel content range and high carbon, medium phosphorus, medium sulfur, and high silicon levels.^[1]

Below are the summarized tables for the chemical composition of **ferronickel** grades as specified in ISO 6501:2020.

Table 1: Nickel (Ni) Content in **Ferronickel** Grades

Designation	Nickel (Ni) Content (% by mass)
FE Ni 20	≥ 15 to < 25
FE Ni 30	≥ 25 to < 35
FE Ni 40	≥ 35 to < 45
FE Ni 50	≥ 45 to < 60
FE Ni 70	≥ 60 to < 80

Source: ISO 6501:2020[2]

Table 2: Chemical Composition of Main Constituent Elements and Usual Impurities in **Ferronickel**

Designation	Carbon (C)	Silicon (Si)	Phosphorus (P)	Sulfur (S)	Chromium (Cr)	Cobalt (Co)	Copper (Cu)
Low Carbon (LC)	≤ 0.030	-	-	-	-	-	-
Medium Carbon (MC)	> 0.030 to ≤ 1.0	-	-	-	-	-	-
High Carbon (HC)	> 1.0	-	-	-	-	-	-
Low Silicon (LSi)	-	≤ 0.20	-	-	-	-	-
Medium Silicon (MSi)	-	> 0.20 to ≤ 1.0	-	-	-	-	-
High Silicon (HSi)	-	> 1.0	-	-	-	-	-
Low Phosphorus (LP)	-	-	≤ 0.015	-	-	-	-
Medium Phosphorus (MP)	-	-	> 0.015 to ≤ 0.030	-	-	-	-
High Phosphorus (HP)	-	-	> 0.030	-	-	-	-
Low Sulfur (LS)	-	-	-	≤ 0.015	-	-	-

Medium				> 0.015			
Sulfur	-	-	-	to ≤	-	-	-
(MS)				0.040			
High							
Sulfur	-	-	-	> 0.040	-	-	-
(HS)							
-	-	-	-	-	Max 1.5	Max 2.0	Max 0.20

Note: This table is a representation based on available information from ISO 6501. The standard allows for agreements between supplier and purchaser for closer ranges or limits for other non-specified elements.[\[1\]](#)

Experimental Protocols for Chemical Analysis

The accurate determination of the elemental composition of **ferronickel** is performed using a variety of analytical techniques, ranging from instrumental methods to classical wet chemistry. The choice of method depends on the element being analyzed, its concentration, and the required precision and accuracy.

Instrumental Methods

1. X-Ray Fluorescence (XRF) Spectrometry

- Principle: This non-destructive technique involves bombarding the sample with high-energy X-rays, which causes the elements within the sample to emit characteristic "secondary" (or fluorescent) X-rays. By measuring the energy and intensity of these emitted X-rays, the elemental composition can be determined.
- Sample Preparation:
 - Solid Samples: The **ferronickel** sample is typically prepared as a solid disc with a flat, polished surface. This can be achieved by grinding and pressing the sample into a pellet or by casting the molten alloy into a suitable mold.
 - Fusion Method: For higher accuracy and to minimize matrix effects, the sample can be fused with a flux (e.g., lithium tetraborate) to create a homogeneous glass bead.

- Analysis: The prepared sample is placed in the XRF spectrometer. The instrument is calibrated using certified reference materials (CRMs) of **ferronickel** with known compositions. The software then compares the spectral data from the unknown sample to the calibration curves to provide the percentage composition of the elements.
2. Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
- Principle: ICP-AES is a destructive analytical technique that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of this emission is indicative of the concentration of the element within the sample.
 - Sample Preparation:
 - A representative sample of **ferronickel** is accurately weighed.
 - The sample is dissolved in a mixture of acids (e.g., aqua regia) with heating.
 - The dissolved sample is then diluted to a precise volume with deionized water to bring the element concentrations within the linear range of the instrument.
 - Analysis: The prepared solution is introduced into the ICP-AES instrument. The instrument is calibrated with a series of standard solutions of known concentrations for each element of interest. The intensity of the emission lines for each element in the sample is measured and compared to the calibration curves to determine their concentrations.

Wet Chemical Methods

1. Gravimetric Method for Silicon (Si) Determination (as per ISO 8343:1985)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Principle: This method involves the separation of silicon as insoluble silica (SiO₂), which is then ignited and weighed.
- Procedure:
 - A known weight of the **ferronickel** sample is dissolved in a mixture of nitric and hydrochloric acids.

- The solution is evaporated to dehydrate the silicic acid to silica.
- The residue is treated with hydrochloric acid and hot water, and the impure silica is filtered off.
- The filter paper and precipitate are ignited in a platinum crucible at a high temperature (around 1150°C) to a constant weight.
- The impure silica is then treated with hydrofluoric and sulfuric acids to volatilize the silicon as silicon tetrafluoride (SiF₄).
- The crucible is re-ignited and weighed again. The difference in weight represents the amount of pure silica, from which the percentage of silicon is calculated.

2. Combustion-Infrared Method for Sulfur (S) Determination (as per ISO 7526)[6]

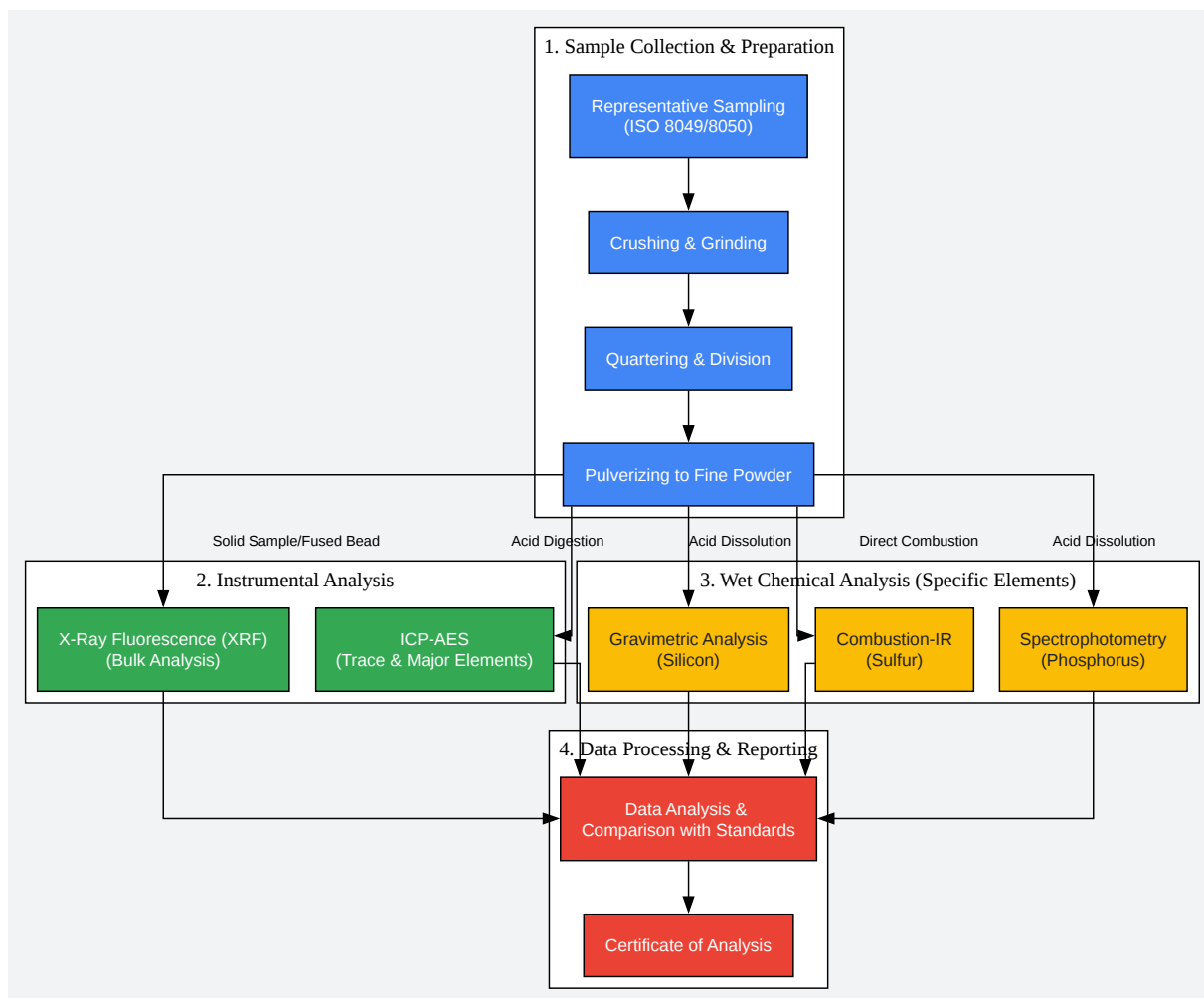
- Principle: The **ferro-nickel** sample is combusted in a high-frequency induction furnace in a stream of pure oxygen. The sulfur in the sample is converted to sulfur dioxide (SO₂) gas. The amount of SO₂ is then measured by an infrared detector.[7]
- Procedure:
 - A known weight of the sample is placed in a ceramic crucible with a combustion accelerator (e.g., tungsten or iron chips).
 - The crucible is placed in the induction furnace and heated to a high temperature.
 - The resulting SO₂ gas is carried by the oxygen stream into an infrared cell.
 - The amount of infrared radiation absorbed by the SO₂ is proportional to the sulfur concentration in the sample. The instrument is calibrated using certified reference materials.

3. Spectrophotometric Method for Phosphorus (P) Determination[8][9]

- Principle: This method is based on the formation of a colored complex, typically phosphovanadomolybdate, which can be measured using a spectrophotometer. The intensity of the color is proportional to the phosphorus concentration.

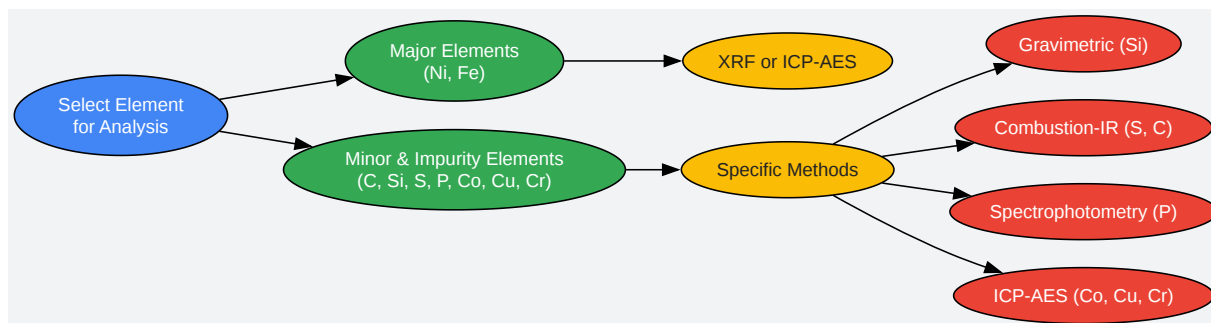
- Procedure:
 - A weighed sample of **ferronickel** is dissolved in an appropriate acid mixture.
 - The solution is treated with reagents (e.g., ammonium vanadate and ammonium molybdate) to form the colored complex.
 - The absorbance of the solution is measured at a specific wavelength using a spectrophotometer.
 - The phosphorus content is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard phosphorus solutions.

Visualizations



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Caption: Workflow for the chemical analysis of **ferronickel**.



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Caption: Decision logic for selecting an analytical method.

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